Tazarotenic acid

Retinoid pharmacology Prodrug activation Keratinocyte biology

Tazarotenic acid (AGN 190299) is the active carboxylic acid metabolite of tazarotene, a third-generation, receptor-selective acetylenic retinoid. Unlike the ester prodrug, this direct-acting RAR agonist eliminates confounding variables from variable esterase-mediated conversion, making it superior for purified protein assays, receptor binding studies, and cell lines with limited esterase activity. It exhibits biased RARβ/γ selectivity with weak RARα activation and no RXR activity – a profile distinct from pan-RAR agonists (tretinoin) and RARγ-exclusive agents (trifarotene). Established ED50: 100 nM for epidermal hyperplasia. Also serves as the first-identified non-endogenous substrate for CYP26A1/CYP26B1 characterization. Supplied as ≥98% (HPLC) certified reference standard with full CoA for GLP/GMP analytical workflows. Choose tazarotenic acid for target-specific, conversion-independent retinoid pharmacology.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
CAS No. 118292-41-4
Cat. No. B1664432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazarotenic acid
CAS118292-41-4
Synonyms6-(2-(4,4-dimethylthiochroman-6-yl)ethynyl)nicotinic acid
AGN 190299
AGN-190299
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C
InChIInChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)
InChIKeyIQIBKLWBVJPOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tazarotenic Acid (CAS 118292-41-4): Active Retinoid Metabolite for RAR-Mediated Research Applications


Tazarotenic acid (AGN 190299) is the active carboxylic acid metabolite of the topical retinoid prodrug tazarotene, classified as a third-generation, receptor-selective acetylenic retinoid [1]. Upon topical or systemic administration of tazarotene, rapid esterase-mediated hydrolysis converts the ethyl ester prodrug to tazarotenic acid, which functions as a potent agonist of retinoic acid receptors (RARs)—specifically binding to RARα, RARβ, and RARγ with demonstrated relative selectivity for RARβ and RARγ over RARα [2]. The compound is employed as an analytical reference standard and as a direct-acting tool compound in mechanistic studies of retinoid signaling pathways, keratinocyte biology, and dermatological disease models .

Why Tazarotenic Acid Cannot Be Replaced by Tazarotene or Other Retinoid Analogs in Research Applications


Generic substitution among retinoid-class compounds is scientifically invalid due to fundamental differences in molecular pharmacology, metabolic activation requirements, and receptor selectivity profiles. Unlike the prodrug tazarotene—which requires host esterase activity to generate the active carboxylic acid moiety—tazarotenic acid functions as the direct-acting agonist species, eliminating confounding variables associated with variable prodrug conversion rates across different biological systems or cell types [1]. Furthermore, third-generation retinoids exhibit distinct RAR subtype selectivity patterns: tazarotenic acid displays relative selectivity for RARβ and RARγ with weak RARα activation and no activity at retinoid X receptors (RXRs), whereas first-generation retinoids such as tretinoin (all-trans retinoic acid) activate all three RAR subtypes non-selectively, and newer agents like trifarotene exhibit near-exclusive RARγ selectivity [2]. These pharmacologic distinctions preclude direct interchangeability and necessitate compound-specific selection based on the intended experimental model and mechanistic hypothesis.

Quantitative Differentiation of Tazarotenic Acid: Comparative Evidence for Scientific Procurement Decisions


Direct Pharmacological Activity: Tazarotenic Acid vs. Prodrug Tazarotene

Tazarotenic acid is the direct-acting RAR agonist, whereas tazarotene is a pharmacologically inert prodrug that requires metabolic conversion. In primary human skin fibroblast proliferation assays, tazarotenic acid exhibited an ED50 of 100 nM for inducing epidermal hyperplasia, representing the intrinsic potency of the active species [1]. By contrast, tazarotene itself demonstrates no direct receptor binding activity; its apparent in vitro effects are wholly dependent on the presence of esterases capable of generating tazarotenic acid, introducing experimental variability in esterase-deficient or cell-free systems .

Retinoid pharmacology Prodrug activation Keratinocyte biology

RAR Subtype Selectivity Profile: Tazarotenic Acid vs. Trifarotene and Tretinoin

Tazarotenic acid exhibits a distinct RAR subtype activation profile characterized by relative selectivity for RARβ and RARγ over RARα, with no activity at retinoid X receptors (RXRs) [1]. This profile differs fundamentally from trifarotene, which demonstrates selective RARγ agonist activity with minimal effects on RARβ and RARα [2], and from tretinoin (all-trans retinoic acid), which non-selectively activates all three RAR subtypes (α, β, and γ) [3]. The RARβ/γ-biased profile of tazarotenic acid confers a unique transcriptional signature distinct from both pan-RAR agonists and RARγ-exclusive agonists, with implications for downstream gene expression patterns and cellular responses.

Receptor selectivity Nuclear receptors Retinoid signaling

Metabolic Stability: Tazarotenic Acid Half-Life in Topical vs. Systemic Contexts

Tazarotenic acid exhibits context-dependent pharmacokinetic behavior with a terminal elimination half-life of approximately 18 hours following topical application of tazarotene to human skin [1]. This contrasts with the significantly shorter half-life of 1-2 hours observed following systemic (intravenous) administration in rats, where clearance is substantially faster [2]. The extended half-life following topical administration reflects the slow release of tazarotenic acid from the cutaneous depot and the rate-limiting nature of percutaneous absorption. Notably, tazarotenic acid does not accumulate in adipose tissue and is further metabolized to sulfoxide and sulfone derivatives prior to elimination via urinary and fecal pathways [3].

Pharmacokinetics Metabolism Drug disposition

Unique Xenobiotic Substrate Identification: CYP26A1 and CYP26B1 Metabolism

Tazarotenic acid has been definitively identified as the first characterized xenobiotic substrate of the human retinoic acid hydroxylases CYP26A1 and CYP26B1 [1]. In vitro metabolite identification experiments demonstrated that both CYP26A1 and CYP26B1 oxidatively metabolize tazarotenic acid, with rates of metabolite formation being the highest observed across a comprehensive panel of cytochrome P450 enzymes tested [2]. This finding established that CYP26 enzymes—previously considered exclusively dedicated to the metabolism of endogenous all-trans retinoic acid—possess broader substrate specificity and may play a role in the clearance of structurally related xenobiotics .

Cytochrome P450 Xenobiotic metabolism Enzyme characterization

Analytical Purity and Characterization: Tazarotenic Acid as Reference Standard

Commercially available tazarotenic acid is supplied with defined purity specifications of ≥98% by HPLC, enabling its use as an analytical reference standard for method development and validation . Validated UPLC-MS/MS methods have been established for the simultaneous quantification of tazarotene and tazarotenic acid in biological matrices, with demonstrated linear ranges of 0.4-18,750 ng/mL for tazarotene and 13.3-12,500 ng/mL for tazarotenic acid, achieving correlation coefficients (r²) of ≥0.99 [1]. Stability-indicating RP-HPLC methods have also been developed for the detection of tazarotene-related impurities and degradation products in topical pharmaceutical formulations, supporting both research and quality control applications [2].

Analytical chemistry Quality control Reference standards

Comparative Comedolytic Activity: Tazarotene/Tazarotenic Acid vs. Tretinoin and Adapalene

Clinical and preclinical studies have demonstrated that tazarotene 0.1% gel exhibits superior comedolytic activity relative to other marketed topical retinoids. Specifically, tazarotene 0.1% gel has been shown to possess greater comedolytic activity than tretinoin 0.025% gel, tretinoin microsphere 0.1% gel, and adapalene 0.1% gel [1]. This enhanced comedolytic efficacy is attributed to the active metabolite tazarotenic acid, which modulates keratinocyte differentiation and desquamation through selective activation of RARβ and RARγ [2]. The quantitative basis for this claim rests on clinical comparative studies and in vitro assessments of follicular cast reduction, though precise numerical fold-differences are not uniformly reported across the literature.

Acne vulgaris Comedolytic activity Retinoid comparison

Optimal Research and Industrial Application Scenarios for Tazarotenic Acid


In Vitro Retinoid Receptor Pharmacology and Gene Expression Studies

Tazarotenic acid is optimally employed as a direct-acting RAR agonist in cell-based assays investigating retinoid signaling pathways, keratinocyte differentiation, or gene expression modulation. Its use is particularly indicated in systems where esterase activity may be limiting or variable (e.g., purified protein assays, receptor binding studies, or certain immortalized cell lines), as the compound bypasses the prodrug activation step required for tazarotene. The distinct RARβ/γ-biased selectivity profile of tazarotenic acid enables targeted investigation of these receptor subtypes' contributions to downstream transcriptional responses, in contrast to pan-RAR agonists like tretinoin or RARγ-exclusive agents like trifarotene. Researchers should reference the established ED50 of 100 nM for epidermal hyperplasia induction to guide concentration-response study design .

Cytochrome P450 CYP26A1 and CYP26B1 Enzymology Research

Tazarotenic acid serves as a validated xenobiotic probe substrate for the characterization of human CYP26A1 and CYP26B1 enzyme activity. As the first-identified non-endogenous substrate for these retinoic acid hydroxylases, the compound provides a valuable tool for investigating CYP26 active site geometry, substrate specificity determinants, and catalytic mechanisms . In vitro metabolite identification assays using recombinant CYP26 enzymes and tazarotenic acid can be employed to assess enzyme kinetics, inhibition profiles, and structure-activity relationships. The established metabolic pathway—oxidative conversion to tazarotenic acid sulfoxide and sulfone derivatives—offers defined endpoints for quantitative analysis via LC-MS/MS methodology.

Analytical Reference Standard for Method Development and Quality Control

High-purity tazarotenic acid (≥98% by HPLC) is employed as a certified analytical reference standard for the development, validation, and routine execution of chromatographic methods for the quantification of tazarotene and its active metabolite in pharmaceutical formulations and biological matrices . Validated UPLC-MS/MS methods supporting simultaneous detection of both analytes over defined concentration ranges enable comprehensive pharmacokinetic assessment, skin penetration studies, and stability testing of topical retinoid products [5]. The compound's established purity specifications and availability with certificates of analysis support regulatory compliance in GLP/GMP analytical laboratory environments.

Dermatological Disease Model Studies: Psoriasis and Acne Research

In preclinical models of psoriasis and acne vulgaris, tazarotenic acid (or its prodrug tazarotene) provides a receptor-selective retinoid tool with demonstrated modulation of all three pathogenic axes of psoriasis: abnormal keratinocyte differentiation, hyperproliferation, and inflammation . For in vivo studies utilizing topical application, the extended 18-hour half-life of tazarotenic acid in human skin supports once-daily dosing regimens and sustained target engagement [5]. The compound's greater comedolytic activity relative to tretinoin and adapalene formulations makes it a benchmark comparator in acne model studies [6]. Researchers should note that for direct in vitro application to target cells, tazarotenic acid eliminates the confounding variable of variable prodrug conversion present with tazarotene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazarotenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.